Columbianetin acetate is a natural product found in Cnidium monnieri, Murraya siamensis, and other organisms with data available.
Columbianetin acetate
CAS No.: 23180-65-6
Cat. No.: VC21346243
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23180-65-6 |
---|---|
Molecular Formula | C16H16O5 |
Molecular Weight | 288.29 g/mol |
IUPAC Name | 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl acetate |
Standard InChI | InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3/t13-/m0/s1 |
Standard InChI Key | IQTTZQQJJBEAIM-ZDUSSCGKSA-N |
Isomeric SMILES | CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Canonical SMILES | CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Chemical Identity and Structure
Columbianetin acetate is an acetate ester obtained by formal acetylation of the tertiary hydroxy group of 2-[(8S)-2-oxo-8,9-dihydro-2H-furo[2,3-h]benzopyran-8-yl]propan-2-ol. It functions as a plant metabolite and is classified as both a furanocoumarin and an acetate ester in terms of chemical categorization . The compound is identified by several key identifiers that facilitate its precise recognition in scientific literature and chemical databases.
Basic Identifiers
Parameter | Information |
---|---|
PubChem CID | 161409 |
CAS Number | 23180-65-6 |
Molecular Formula | C₁₆H₁₆O₅ |
Molecular Weight | 288.29 g/mol |
Stereochemistry | Contains one defined stereocenter |
The compound is known by several synonyms in scientific literature, including O-Acetylcolumbianetin, (+)-Columbianetin acetate, Acetyl columbianetin, Libanoridin, and 8(S)-O-Acetyl-8,9-dihydrooroselol . The systematic IUPAC name is (8S)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2H-furo[2,3-h]-1-benzopyran-2-one, reflecting its complex molecular structure with specific stereochemistry at the 8-position .
Physical and Chemical Properties
Columbianetin acetate possesses distinct physical and chemical properties that influence its biological activities and pharmaceutical applications. Understanding these properties is crucial for developing extraction methods, formulating delivery systems, and predicting biological interactions.
Molecular Properties
The following table summarizes the key computed molecular properties of columbianetin acetate:
Property | Value |
---|---|
XLogP3 | 2.5 |
Hydrogen Bond Acceptor Count | 5 |
Hydrogen Bond Donor Count | 0 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 61.8 Ų |
Heavy Atom Count | 21 |
Complexity | 481 |
Covalently-Bonded Unit Count | 1 |
These properties indicate that columbianetin acetate has moderate lipophilicity (XLogP3 of 2.5), suggesting reasonable membrane permeability while maintaining sufficient water solubility for biological applications . The presence of five hydrogen bond acceptors but no donors suggests specific patterns in its intermolecular interactions, potentially affecting its binding to biological targets.
Spectral Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about columbianetin acetate. The ¹H NMR and ¹³C NMR spectral data in CDCl₃ are presented in the table below:
Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
---|---|---|
2 | - | 163.8 |
3 | 6.21 | 112.1 |
4 | 7.65 | 143.9 |
5 | 7.28 | 128.8 |
6 | 6.75 | 106.6 |
7 | - | 160.9 |
8 | - | 113.3 |
9 | - | 151.1 |
10 | - | 112.9 |
1' | 3.28 | 22.2 |
2' | 5.16 | 88.6 |
3' | - | 82.0 |
4' | 1.58 | 27.5 |
5' | 1.52 | 20.8 |
1" | - | 170.1 |
These spectral characteristics serve as definitive fingerprints for identifying and confirming the structure of columbianetin acetate in isolation and purification processes .
Natural Sources and Occurrence
Columbianetin acetate has been identified in several plant species, primarily within traditional medicinal herbs. This natural distribution has implications for both its traditional uses and modern applications.
Plant Sources
The compound has been reported in multiple plant species, including:
-
Angelica pubescens (Duhuo) - One of the primary sources, where it exists as one of sixteen coumarins identified in Angelicae Pubescentis Radix (APR)
-
Angelica sinensis (Dong Quai) - Another important medicinal herb containing this compound
-
Apium graveolens (Celery) - Where it functions as a phytoalexin associated with resistance to pathogens during storage
The presence of columbianetin acetate across these diverse plant species suggests its important ecological role, particularly in plant defense mechanisms against pathogens and environmental stressors.
Biological Activities
Columbianetin acetate exhibits diverse biological activities that have attracted significant research interest. These activities range from anti-inflammatory and antimicrobial effects to promising anticancer properties.
Anti-inflammatory and Antimicrobial Properties
Columbianetin acetate demonstrates excellent anti-fungal and anti-inflammatory activities, which partially explains its traditional uses in herbal medicine . As a phytoalexin in celery, it contributes to the plant's resistance against pathogenic infections during storage, highlighting its natural antimicrobial role . These properties make it a promising candidate for the development of natural antimicrobial and anti-inflammatory agents.
Anticancer Activities
Recent research has revealed significant anticancer potential for columbianetin acetate across multiple cancer types:
Activity Against Ovarian Cancer
Studies have demonstrated that columbianetin acetate can inhibit the proliferation and metastasis of ovarian cancer cells while inducing apoptosis. The mechanism involves inhibition of the PI3K/AKT/GSK3B signaling pathway, which is frequently dysregulated in cancer cells . This finding provides a potential new direction for ovarian cancer treatment and future clinical translational research.
Effects on Pancreatic Cancer
Columbianetin acetate has been shown to inhibit the occurrence and development of pancreatic cancer cells by down-regulating the expression of Meiotic nuclear divisions 1 (MND1) . MND1 is a target gene regulated by the transcription factor E2F1, suggesting a specific molecular mechanism through which columbianetin acetate exerts its anticancer effects in pancreatic cancer.
Skin Protection
Research indicates that columbianetin acetate can serve as an effective natural compound to prevent skin damage due to UVB exposure . This photoprotective property suggests potential applications in dermatological products and preventive skincare formulations.
Traditional and Modern Medicinal Applications
The biological activities of columbianetin acetate translate into both traditional and potential modern medicinal applications, bridging centuries of empirical knowledge with contemporary scientific understanding.
Traditional Uses
Angelicae Pubescentis Radix (APR), which contains columbianetin acetate as one of its active components, has been used in traditional Chinese medicine for centuries. Its primary applications include:
These traditional applications align with the compound's demonstrated anti-inflammatory properties, providing a scientific basis for its historical use.
Current Research Directions
Research on columbianetin acetate is advancing in several directions, with a primary focus on elucidating its mechanisms of action and exploring therapeutic applications.
Molecular Mechanism Studies
Recent studies have investigated the molecular mechanisms underlying the biological activities of columbianetin acetate:
-
In ovarian cancer, the compound inhibits the PI3K/AKT/GSK3B pathway, a key signaling cascade involved in cell proliferation and survival
-
In pancreatic cancer, it down-regulates MND1 expression, which may be mediated through the transcription factor E2F1
These mechanistic insights are crucial for understanding how columbianetin acetate exerts its effects and for guiding future drug development efforts.
Pharmaceutical Development
Current research is also focusing on the pharmaceutical development aspects of columbianetin acetate:
-
Extraction and purification methods from natural sources
-
Chemical synthesis approaches for reliable production
-
Formulation strategies to enhance bioavailability and targeting
As research progresses, these efforts may translate into novel therapeutic agents derived from or inspired by this natural compound.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume